molecular formula C12H23BrO B13547086 1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane

1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane

Cat. No.: B13547086
M. Wt: 263.21 g/mol
InChI Key: OIBUDGGIHNMSTR-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane is an organic compound that belongs to the class of cyclohexanes It features a bromomethyl group, a sec-butoxy group, and a methyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylcyclohexanol.

    Bromination: The hydroxyl group of 3-methylcyclohexanol is converted to a bromomethyl group using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).

    Etherification: The bromomethyl intermediate is then reacted with sec-butyl alcohol in the presence of a base such as sodium hydride (NaH) to form the sec-butoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of bioactive compounds.

    Medicine: May serve as a precursor for pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in substitution reactions. The sec-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)-1-(methoxy)-3-methylcyclohexane: Similar structure but with a methoxy group instead of a sec-butoxy group.

    1-(Chloromethyl)-1-(sec-butoxy)-3-methylcyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Bromomethyl)-1-(sec-butoxy)-4-methylcyclohexane: Similar structure but with the methyl group at the 4-position instead of the 3-position.

Uniqueness

1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane is unique due to the combination of its bromomethyl and sec-butoxy groups, which provide distinct reactivity and steric properties

Properties

Molecular Formula

C12H23BrO

Molecular Weight

263.21 g/mol

IUPAC Name

1-(bromomethyl)-1-butan-2-yloxy-3-methylcyclohexane

InChI

InChI=1S/C12H23BrO/c1-4-11(3)14-12(9-13)7-5-6-10(2)8-12/h10-11H,4-9H2,1-3H3

InChI Key

OIBUDGGIHNMSTR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1(CCCC(C1)C)CBr

Origin of Product

United States

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